

(3-Methoxynaphthalen-1-yl)boronic acid CAS number 219834-94-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methoxynaphthalen-1-yl)boronic acid

Cat. No.: B1592516

[Get Quote](#)

Foreword: The Strategic Value of Naphthalene Scaffolds

In the landscape of modern medicinal chemistry, the naphthalene core is a privileged scaffold. Its rigid, bicyclic aromatic structure serves as a versatile anchor for constructing complex molecular architectures that can effectively probe the binding sites of biological targets. When functionalized with a boronic acid, the 3-methoxynaphthalene moiety becomes a powerful building block, primed for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of **(3-Methoxynaphthalen-1-yl)boronic acid**, moving from its fundamental properties and synthesis to its practical application and characterization, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. **(3-Methoxynaphthalen-1-yl)boronic acid** is a solid at room temperature, and like many arylboronic acids, requires careful handling.

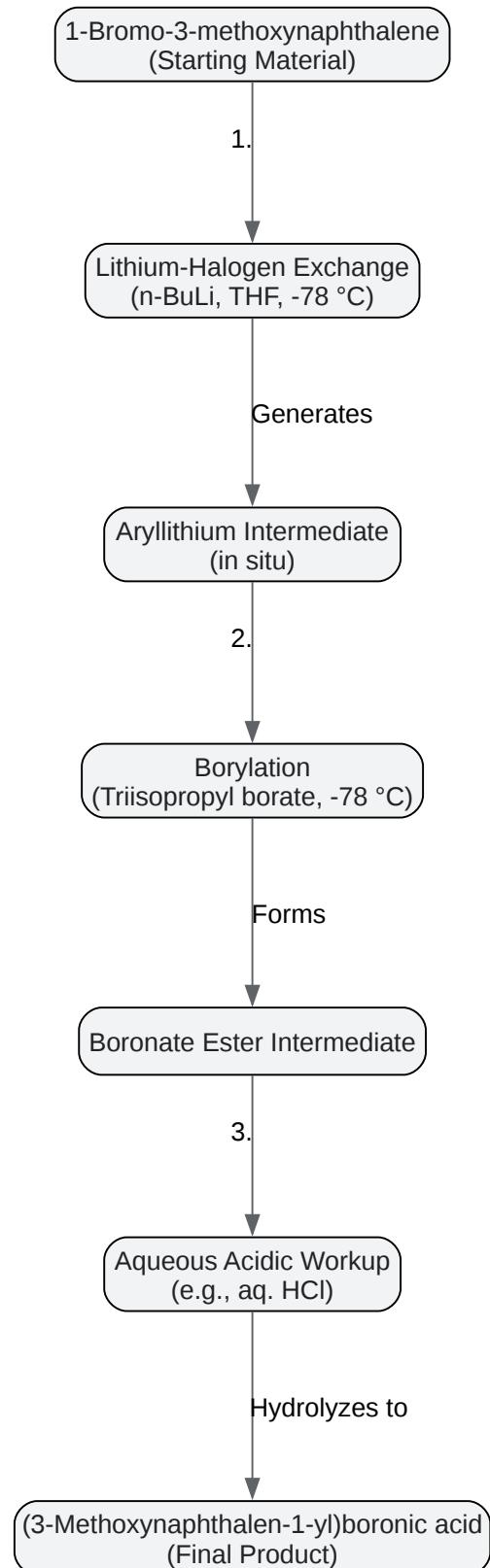
Key Physicochemical Data

The following data, derived from computed sources, provides a quantitative profile of the molecule.[\[1\]](#)

Property	Value	Source
CAS Number	219834-94-3	PubChem[1]
Molecular Formula	C ₁₁ H ₁₁ BO ₃	PubChem[1]
Molecular Weight	202.02 g/mol	PubChem[1]
IUPAC Name	(3-methoxynaphthalen-1-yl)boronic acid	PubChem[1]
Computed XLogP3	2.1	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

Safety, Handling, and Storage

As with all boronic acids, proper laboratory practice is essential. The compound is classified as an irritant.


- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. [2]
- Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Take measures to prevent the build-up of electrostatic charge.[2]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; desiccated storage is recommended to maintain the integrity of the acid form.

Synthesis of (3-Methoxynaphthalen-1-yl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. While a specific published synthesis for this exact isomer is not readily available, a robust and reliable procedure can be designed based on standard organometallic methodology, starting from the corresponding aryl bromide. The logical precursor is 1-Bromo-3-methoxynaphthalene (CAS 5111-34-2).^{[2][3]}

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the aryl bromide precursor to the final boronic acid product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(3-Methoxynaphthalen-1-yl)boronic acid**.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of 1-Bromo-3-methoxynaphthalene to the target boronic acid. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-3-methoxynaphthalene (1.0 eq).
- **Dissolution:** Add anhydrous tetrahydrofuran (THF) to the flask (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate occurs during this step.
- **Borylation:** To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Quenching & Hydrolysis:** Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford the pure (**3-**

Methoxynaphthalen-1-yl)boronic acid.

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized material. While experimental spectra for this specific compound are not widely published, a reliable prediction can be made based on established NMR principles and data from close structural analogues.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene core and the singlet for the methoxy group. The chemical shifts (δ , ppm) are predicted relative to a standard solvent residue peak.

- **Aromatic Region (δ 7.0 - 8.5 ppm):** The naphthalene ring will display a series of doublets, triplets, or multiplets corresponding to the 6 aromatic protons. The proton at the C8 position is expected to be the most downfield due to steric compression (peri effect). The protons adjacent to the methoxy group (C2 and C4) will be shifted upfield.
- **Methoxy Group (δ ~3.9 ppm):** A sharp singlet integrating to 3 protons is expected for the $-\text{OCH}_3$ group.
- **Boronic Acid Protons (δ 4.5 - 8.0 ppm, broad):** The $\text{B}(\text{OH})_2$ protons often appear as a broad singlet and can exchange with water present in the solvent, sometimes making them difficult to observe.

Predicted ^{13}C NMR Spectrum

The carbon NMR provides a map of the carbon skeleton.

- **Aromatic Region (δ 105 - 160 ppm):** Eleven distinct signals are expected.
 - **C-OMe (C3):** The carbon attached to the methoxy group will be significantly shielded and appear far downfield, likely around δ 155-160 ppm.
 - **Quaternary Carbons:** The other quaternary carbons (C1, C4a, C8a) will show distinct chemical shifts. The C1 carbon directly attached to the boron atom (ipso-carbon) is often

observed as a very broad signal or may not be detected at all due to quadrupolar relaxation from the adjacent boron atom.[4][5]


- CH Carbons: The remaining six CH carbons of the naphthalene ring will appear in the typical aromatic region.
- Methoxy Carbon (δ ~55 ppm): A sharp signal for the $-\text{OCH}_3$ carbon is expected.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(3-Methoxynaphthalen-1-yl)boronic acid** in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bond, enabling the facile construction of biaryl structures.[6][7]

Catalytic Cycle Diagram

The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 1-Bromo-3-methoxynaphthalene|CAS 5111-34-2|C11H9BrO [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- To cite this document: BenchChem. [(3-Methoxynaphthalen-1-yl)boronic acid CAS number 219834-94-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592516#3-methoxynaphthalen-1-yl-boronic-acid-cas-number-219834-94-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com